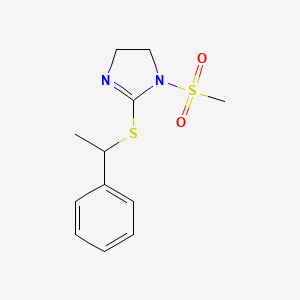

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Description

Properties

IUPAC Name |

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDRJICPRNFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333056 | |

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868216-92-6 | |

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the cyclization of an appropriate diamine with a suitable aldehyde or ketone under acidic or basic conditions. Subsequent functionalization introduces the methylsulfonyl and phenylethylsulfanyl groups through specific reactions such as sulfonylation and thiolation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to introduce oxygen functionalities.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.

Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole and related compounds:

*Estimated based on structural analogs.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound is strongly electron-withdrawing, enhancing stability and acidity compared to methylthio (-S-CH₃) or unsubstituted analogs .

- However, the dichlorophenyl analog has higher XLogP3 (4.2), suggesting greater lipid solubility.

- Halogenation : Chlorine or bromine substituents (e.g., in ) correlate with enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .

Physicochemical Properties

The target compound’s polar surface area and rotatable bonds suggest moderate solubility and flexibility, balancing bioavailability and membrane penetration.

Biological Activity

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its antiviral properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a methylsulfonyl group and a phenylethylsulfanyl moiety attached to a dihydroimidazole core. This unique structure is thought to contribute to its diverse biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that imidazole derivatives can effectively inhibit various viral strains, including those responsible for respiratory infections and hepatitis C virus (HCV) .

Table 1: Antiviral Efficacy of Imidazole Derivatives

| Compound Name | Viral Target | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCV | 6.7 | 35.46 |

| Compound B | RSV | 5-28 | Not specified |

| Compound C | YFV | 1.85 | Not specified |

The efficacy of these compounds is often measured in terms of their half-maximal effective concentration (EC50), indicating the concentration required to inhibit viral replication by 50%. The selectivity index (SI) is also crucial as it assesses the compound's safety profile by comparing cytotoxicity with antiviral activity.

Antibacterial Activity

In addition to antiviral properties, studies have highlighted the antibacterial potential of related compounds. The methanolic extracts containing similar structures showed significant antibacterial activity against various pathogens such as E. coli and S. aureus. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 µg/mL against resistant strains .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound D | E. coli | 62.5 | Bactericidal |

| Compound E | MRSA | 78.12 | Bacteriostatic |

| Compound F | S. aureus | 50 | Bactericidal |

The mechanisms underlying the biological activities of this compound and its analogs are multifaceted:

- Antiviral Mechanism : Compounds may act by inhibiting key viral enzymes or interfering with viral entry into host cells.

- Antibacterial Mechanism : The antibacterial effects are often attributed to disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies

Recent studies have explored the application of imidazole derivatives in clinical settings. For instance, a case study involving a novel imidazole compound demonstrated significant reductions in viral load in patients with chronic hepatitis C after a treatment regimen . Another study highlighted the effectiveness of related compounds against multi-drug resistant bacterial strains, showcasing their potential as therapeutic agents in antibiotic resistance scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.